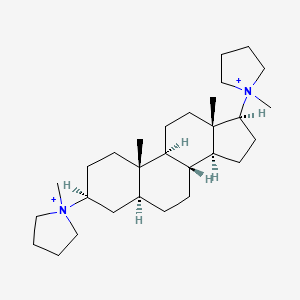![molecular formula C19H16N4O2 B12795418 3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] CAS No. 70374-13-9](/img/structure/B12795418.png)
3,3'-Spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 281326, also known as phenolphthalein solution 0.2% for volumetric analysis, is a chemical compound widely used as a pH indicator in various analytical chemistry applications. It is known for its color-changing properties, transitioning from colorless to violet-red depending on the pH of the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of phenolphthalein involves the condensation of phenol with phthalic anhydride in the presence of a sulfuric acid catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, phenolphthalein is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then formulated into a 0.2% solution for volumetric analysis .
Chemical Reactions Analysis
Types of Reactions: Phenolphthalein undergoes several types of chemical reactions, including:
Acid-Base Reactions: It acts as a pH indicator, changing color in response to the acidity or basicity of a solution.
Oxidation-Reduction Reactions: Phenolphthalein can participate in redox reactions, although this is less common in analytical applications.
Common Reagents and Conditions:
Acidic Conditions: In acidic solutions (pH < 8.0), phenolphthalein remains colorless.
Basic Conditions: In basic solutions (pH > 10.0), it turns violet-red.
Major Products Formed: The primary product of phenolphthalein reactions is the color change observed in acid-base titrations, which is used to determine the endpoint of the titration .
Scientific Research Applications
Phenolphthalein has a wide range of applications in scientific research, including:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in experiments to study enzyme activity and metabolic processes.
Medicine: Historically used as a laxative, although its use has declined due to safety concerns.
Industry: Utilized in the manufacturing of dyes, pigments, and other chemical products.
Mechanism of Action
Phenolphthalein exerts its effects through a mechanism involving the ionization of its hydroxyl groups in response to changes in pH. In acidic conditions, the molecule remains in its non-ionized form, which is colorless. In basic conditions, the hydroxyl groups ionize, leading to the formation of a conjugated system that absorbs light in the visible spectrum, resulting in a violet-red color .
Comparison with Similar Compounds
Methyl Orange: Another pH indicator that changes color from red to yellow over a pH range of 3.1 to 4.4.
Bromothymol Blue: A pH indicator that transitions from yellow to blue over a pH range of 6.0 to 7.6.
Thymolphthalein: Similar to phenolphthalein, it changes color from colorless to blue over a pH range of 9.3 to 10.5.
Uniqueness: Phenolphthalein is unique due to its specific pH transition range (8.0 to 10.0) and its distinct color change from colorless to violet-red. This makes it particularly useful in titrations involving weak acids and bases .
Properties
CAS No. |
70374-13-9 |
|---|---|
Molecular Formula |
C19H16N4O2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3,3'-spirobi[2,4-dihydro-[1,3]oxazino[3,2-a]benzimidazole] |
InChI |
InChI=1S/C19H16N4O2/c1-3-7-15-13(5-1)20-17-22(15)9-19(11-24-17)10-23-16-8-4-2-6-14(16)21-18(23)25-12-19/h1-8H,9-12H2 |
InChI Key |
TYOPSJXLDHFHAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN3C4=CC=CC=C4N=C3OC2)COC5=NC6=CC=CC=C6N51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


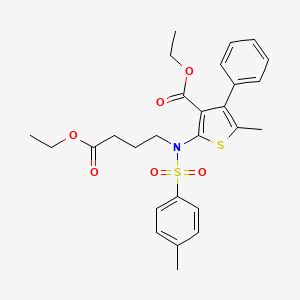
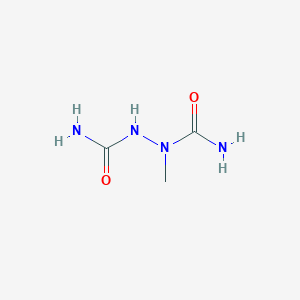
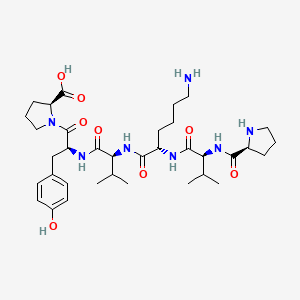

![2-Cyclohexyl-n-methyl-n-[2-(pyridin-2-yl)ethyl]ethanamine](/img/structure/B12795356.png)
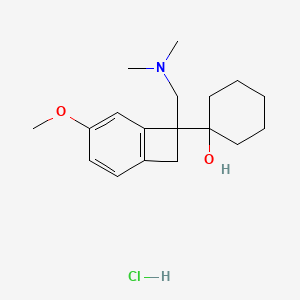
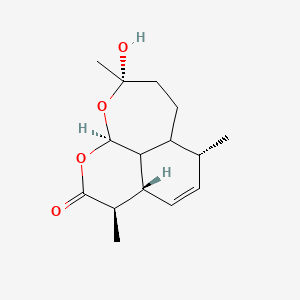
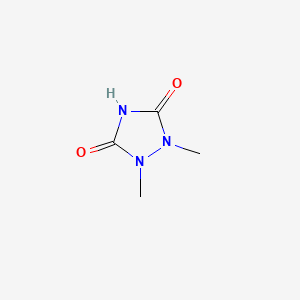
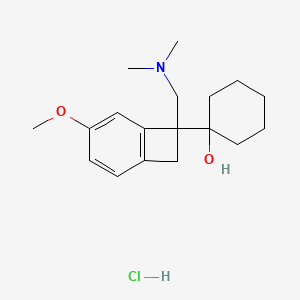
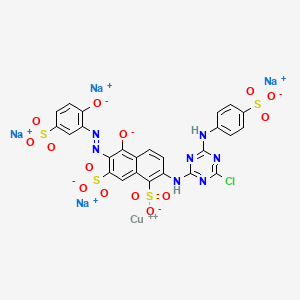
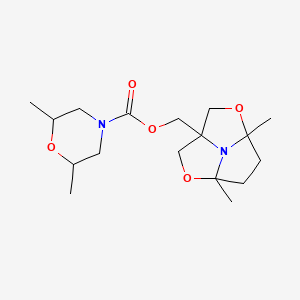
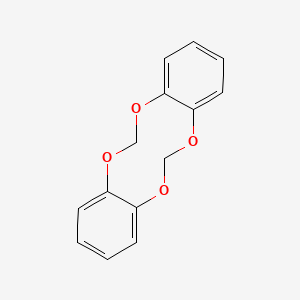
![9-methyl-2-prop-2-ynyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12795432.png)
